(prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine dihydrochloride

Catalog No.
S6650537
CAS No.
1240570-87-9
M.F
C9H14Cl2N2
M. Wt
221.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine dihydr...

CAS Number

1240570-87-9

Product Name

(prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine dihydrochloride

IUPAC Name

N-(pyridin-2-ylmethyl)prop-2-en-1-amine;dihydrochloride

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.12 g/mol

InChI

InChI=1S/C9H12N2.2ClH/c1-2-6-10-8-9-5-3-4-7-11-9;;/h2-5,7,10H,1,6,8H2;2*1H

InChI Key

YNSHOMRJYXBROL-UHFFFAOYSA-N

SMILES

C=CCNCC1=CC=CC=N1.Cl.Cl

Canonical SMILES

C=CCNCC1=CC=CC=N1.Cl.Cl

(prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine dihydrochloride is an organic compound characterized by the presence of a prop-2-en-1-yl group bonded to a pyridin-2-ylmethylamine moiety. The compound's chemical formula is C9H14Cl2N2\text{C}_9\text{H}_{14}\text{Cl}_2\text{N}_2, and it is often encountered in its dihydrochloride salt form, which enhances its solubility in water, making it suitable for various applications in both research and industry .

, including:

  • Oxidation: The compound can be oxidized to form N-oxides.
  • Reduction: It can be reduced to yield the corresponding amine.
  • Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

The reactions typically utilize the following reagents:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
  • Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions .

Research indicates that (prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine dihydrochloride exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors, which alters their activity and leads to various biological effects. Further studies are ongoing to explore its therapeutic potential against various diseases .

Synthetic Routes

The synthesis of (prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine dihydrochloride typically involves the reaction of pyridin-2-ylmethylamine with prop-2-en-1-yl halides under basic conditions. This reaction is usually conducted in organic solvents like acetonitrile or tetrahydrofuran, using bases such as triethylamine to neutralize the hydrochloric acid produced during the reaction.

Industrial Production Methods

For large-scale production, methods are optimized for high yield and purity. Continuous flow reactors are often employed to maintain consistent conditions and minimize by-products. Purification techniques such as recrystallization or column chromatography are commonly utilized to achieve the desired product quality .

The compound has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Its potential biological activity makes it a candidate for drug development.
  • Industry: It is used in developing new materials and as a catalyst in certain

Studies on the interactions of (prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine dihydrochloride with biological targets have revealed its ability to inhibit specific enzymes and modulate receptor activities. This interaction profile suggests potential uses in therapeutic applications, although further research is needed to fully elucidate its mechanisms and efficacy in vivo .

Several compounds share structural similarities with (prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine dihydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Pyridin-2-ylmethylamineContains a pyridine ring with a methylamine groupLacks the propylene group, affecting reactivity
Propyl[(pyridin-2-yl)methyl]amine hydrochlorideSimilar pyridine structure but different alkyl groupExhibits different solubility and reactivity
PyridineA basic heterocyclic compoundNo amine functionality; serves as a parent compound

Uniqueness

The uniqueness of (prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine dihydrochloride lies in its combination of the propylene group with the pyridine ring structure. This combination imparts distinct chemical properties and reactivity patterns compared to similar compounds, allowing it to participate in a broader range of

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

220.0534038 g/mol

Monoisotopic Mass

220.0534038 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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